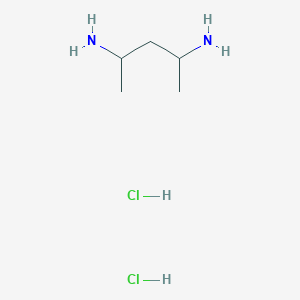

Pentane-2,4-diamine;dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Pentane-2,4-diamine;dihydrochloride” is a compound that is used in various applications. It is a derivative of pentane-2,4-diamine, which is a liquid at room temperature . The dihydrochloride version of this compound is a powder .

Synthesis Analysis

The synthesis of a pH-responsive diblock copolymer, methoxy poly (ethylene glycol)-b-poly [N1-(4-vinylbenzyl) pentane-1,5-diamine dihydrochloride] (mPEG-b-PVBPDA), involves the use of pentane-2,4-diamine;dihydrochloride . The monomer with cadaverine side group (N1-(4-vinylbenzyl)pentane-1,5-diamine dihydrochloride, VBPDA) and the macroinitiator (mPEG-ACVA) were synthesized, respectively, and mPEG-b-PVBPDA was then obtained by free radical polymerization .

Molecular Structure Analysis

The molecular structure of pentane-2,4-diamine;dihydrochloride can be represented by the InChI code: 1S/C5H14N2/c1-4(6)3-5(2)7/h4-5H,3,6-7H2,1-2H3 . This indicates that the compound consists of a pentane backbone with amine groups attached at the 2nd and 4th carbon atoms.

Scientific Research Applications

Materials Science and Molecular Design

Over the past three decades, researchers have extensively investigated the application of bicyclo-[1.1.1]pentane (BCP) derivatives in materials science. BCP derivatives exhibit intriguing properties, making them valuable in various contexts:

Molecular Rods and Rotors: BCP derivatives serve as molecular rods and rotors due to their rigid, three-dimensional structure. These properties are useful in designing functional materials with specific shapes and orientations .

Synthetic Approaches and Functionalization

Constructing the BCP framework involves several synthetic approaches:

However, direct functionalization of the bridge positions (2, 4, 5) remains challenging. Researchers continue to explore methods for controlled substitution at these positions .

Fluorogenic Probe Applications

Pentane-2,4-dione, a derivative of pentane-2,4-diamine dihydrochloride, has a unique application as a fluorogenic probe:

- Determination of Sulfite (STG) : Pentane-2,4-dione reacts specifically with sulfite ions, forming a fluorescent dihydropyridine derivative in the presence of formaldehyde. This reaction enables sensitive detection of STG .

Safety and Hazards

Pentane-2,4-diamine;dihydrochloride is a chemical compound that needs to be handled with care. It is classified as a danger under the GHS classification, with hazard statements indicating that it is highly flammable, may be fatal if swallowed and enters airways, may cause drowsiness or dizziness, and is toxic to aquatic life with long-lasting effects .

Relevant Papers

Several papers have been published on pentane-2,4-diamine;dihydrochloride and its derivatives. For instance, a paper published in the journal “Colloid and Polymer Science” discusses the synthesis and characterization of a pH-responsive diblock copolymer using this compound . Another paper in “Chemical Papers” presents a novel and efficient method of synthesis of 3-substituted derivatives of pentane-2,4-dione, where pentane-2,4-diamine;dihydrochloride can be used .

properties

IUPAC Name |

pentane-2,4-diamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2.2ClH/c1-4(6)3-5(2)7;;/h4-5H,3,6-7H2,1-2H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCSOMAQVVSSYQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C)N)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H16Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pentane-2,4-diamine;dihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Oxa-1-azaspiro[4.5]decan-4-ylmethanol](/img/structure/B2553410.png)

![3-(4-Fluorophenyl)-5-[(2-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B2553413.png)

![5-Fluoro-2-{[3-(hydroxymethyl)oxetan-3-yl]methoxy}benzaldehyde](/img/structure/B2553417.png)

![(E)-3-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-1-(2-fluorophenyl)-2-propen-1-one](/img/structure/B2553425.png)

![Benzyl N-[2-(benzyloxy)-3-nitrophenyl]carbamate](/img/structure/B2553432.png)